molecular formula C9H16N2O2 B1490394 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one CAS No. 1824269-87-5

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one

Cat. No.: B1490394
CAS No.: 1824269-87-5
M. Wt: 184.24 g/mol
InChI Key: MYEMOMXNSNMOPC-UHFFFAOYSA-N
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Description

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a seven-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of amino alcohols with suitable reagents to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale chemical reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

  • 2-Amino-1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-one

  • 2-Amino-1-{2-oxa-7-azaspiro[3.4]octan-7-yl}ethan-1-one

Uniqueness: 2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

2-amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-5-8(12)11-3-1-9(2-4-11)6-13-7-9/h1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEMOMXNSNMOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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